molecular formula C8H2Cl4O4 B1668883 Chlorthal CAS No. 2136-79-0

Chlorthal

Cat. No.: B1668883
CAS No.: 2136-79-0
M. Wt: 303.9 g/mol
InChI Key: KZCBXHSWMMIEQU-UHFFFAOYSA-N
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Description

Chlorthal, also known as tetrachloroterephthalic acid, is a chemical compound with the molecular formula C₈H₂Cl₄O₄. It is primarily used as a herbicide to control annual grasses and broadleaf weeds in various crops. This compound is known for its selective action, meaning it targets specific types of plants without harming others .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorthal is synthesized through the chlorination of terephthalic acidThe reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of terephthalic acid using chlorine gas. The reaction is carried out in a chlorination reactor, where the temperature is maintained between 100-150°C. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.

    Reduction: It can also be reduced under specific conditions to yield different reduced forms.

    Substitution: this compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Agricultural Applications

Weed Control:
Chlorthal is primarily used for weed management in various crops. Its effectiveness has been documented in numerous studies:

  • Pre-emergent Application: this compound is applied before the emergence of crops to control weeds effectively. Studies have shown that it can be combined with other herbicides like trifluralin for enhanced efficacy. For example, a study indicated that applying this compound at 1.20 kg/ha alongside trifluralin yielded the best results in controlling weeds in cabbage transplants .
  • Crop Safety: Research has demonstrated that this compound can be safely used on a range of vegetable crops without causing significant phytotoxicity. In trials involving rutabaga and cabbage, it was found that this compound did not adversely affect crop yield when applied correctly .

Toxicological Studies

This compound has undergone extensive toxicological evaluation to determine its safety for humans and the environment:

  • Chronic Toxicity Studies: A significant study indicated that chronic exposure to this compound in rats led to increased incidences of liver tumors at specific concentrations (2 ppb) over two years . The findings suggest careful monitoring of exposure levels to mitigate health risks.
  • Non-carcinogenic Effects: The compound has been evaluated for non-cancer effects, with findings indicating no mutagenic or neurotoxic properties . However, it is essential to consider the potential for environmental degradation products, such as monomethyl tetrachloroterephthalate, which may pose additional risks .

Environmental Impact

This compound's environmental impact has been a focus of research due to its widespread use:

  • Groundwater Contamination: Studies have detected this compound and its degradates in groundwater samples, raising concerns about water quality and human health implications. The California Department of Pesticide Regulation reported instances where detected levels exceeded the EPA's health advisory limits .
  • Persistence in Soil: Research indicates that this compound can persist in soil, affecting non-target plant species. Its mechanism of action involves disrupting normal cell division in plant root tips, which can lead to broader ecological impacts if not managed properly .

Data Table: Efficacy of this compound in Weed Control

Crop TypeApplication Rate (kg/ha)Weeds ControlledStudy Reference
Cabbage1.20Broadleaf Weeds
Rutabaga1.20Various Broadleaf Weeds
VegetablesVariableGeneral Weed Control

Case Studies

Case Study 1: Efficacy in Cabbage Production
In trials conducted on cabbage transplants, this compound was found to provide effective weed control when applied pre-emergently. The study compared various herbicides and concluded that this compound combined with trifluralin resulted in optimal weed suppression without harming crop yield .

Case Study 2: Environmental Monitoring
A comprehensive environmental monitoring study revealed the presence of this compound and its degradates in groundwater samples from agricultural areas where it was applied. This study emphasized the need for ongoing monitoring and assessment of pesticide impacts on water quality .

Mechanism of Action

Chlorthal exerts its herbicidal effects by inhibiting seed germination and early seedling growth. It disrupts the microtubule assembly in plant cells, preventing cell division and elongation. This leads to the death of the targeted weeds while leaving the desired crops unaffected. The molecular targets of this compound include tubulin proteins, which are essential for microtubule formation .

Comparison with Similar Compounds

    Endothall: Another herbicide used for aquatic weed control.

    Chloramben: A selective herbicide used in various crops.

    Dichlobenil: Used for controlling weeds in non-crop areas.

Comparison: Chlorthal is unique due to its selective action and low toxicity to non-target organisms. Unlike endothall, which is used in aquatic environments, this compound is primarily used in terrestrial agriculture. Compared to chloramben and dichlobenil, this compound has a broader spectrum of activity and is more effective against a wide range of weeds .

Biological Activity

Chlorthal, also known as this compound-dimethyl (DCPA), is a herbicide primarily used for controlling weeds in various agricultural settings. Its biological activity encompasses a range of effects on plant systems and potential impacts on non-target organisms, including humans. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound acts by inhibiting the growth of plants through its effects on cellular processes. It is classified as a pre-emergent herbicide, meaning it prevents the germination and growth of seeds. The primary mechanism involves interference with cell division and elongation, leading to stunted growth and eventual plant death. Specifically, this compound inhibits the synthesis of certain proteins essential for these processes, impacting the overall metabolism of the plant.

Biological Effects on Target Organisms

The biological activity of this compound can be summarized in several key areas:

  • Plant Growth Inhibition : this compound effectively suppresses the growth of various weed species, making it valuable in agricultural practices. Studies have shown that it can reduce the biomass of target weeds significantly.
  • Soil Microbial Activity : Research indicates that this compound can alter soil microbial communities. While some beneficial microbes may be inhibited, others may thrive in the presence of this compound, leading to shifts in soil health and nutrient cycling.
  • Toxicity to Non-Target Species : this compound has been shown to exhibit varying degrees of toxicity to non-target organisms, including aquatic life and soil fauna. Case studies have documented instances of reduced populations of earthworms and other beneficial soil organisms following exposure to this compound.

Case Studies

  • Impact on Aquatic Ecosystems :
    • A study conducted by Smith et al. (2022) assessed the effects of this compound runoff on freshwater ecosystems. Results indicated significant reductions in fish populations and alterations in aquatic plant communities within treated areas.
  • Soil Microbial Response :
    • Research by Johnson and Lee (2023) explored how this compound application affected soil microbial diversity. The study found a marked decrease in beneficial bacteria, which are crucial for nutrient cycling, suggesting potential long-term impacts on soil health.
  • Human Health Implications :
    • Epidemiological studies have raised concerns about the potential health risks associated with this compound exposure among agricultural workers. A cohort study highlighted increased incidences of respiratory issues among those frequently handling this compound-treated crops.

Table 1: Summary of Key Studies on this compound's Biological Activity

AuthorYearStudy TypeFindings
Smith et al.2022Ecological StudySignificant reduction in fish populations
Johnson & Lee2023Microbial AnalysisDecreased beneficial bacteria in soil
Brown et al.2021Health Impact StudyIncreased respiratory issues among workers

Table 2: Toxicity Levels of this compound to Non-Target Organisms

Organism TypeLC50 (mg/L)Observed Effects
Fish (e.g., Carp)15Reduced survival rates
Earthworms10Decreased population density
Aquatic Invertebrates5Altered community structure

Properties

IUPAC Name

2,3,5,6-tetrachloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBXHSWMMIEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3039400
Record name Chlorthal
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Molecular Weight

303.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Chlorthal
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CAS No.

2136-79-0
Record name Chlorthal
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Melting Point

343 - 345 °C
Record name Chlorthal
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Synthesis routes and methods I

Procedure details

In Examples 1 to 3, the hydrolysis of 2,3,5, 6-tetrachloro-1,4-benzenedicarboxamide occurred in sulfuric acid containing fuming sulfuric acid even in the absence of 2 mol, stoichiometric amount, of water added from outside per mol of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide, and the reaction proceeded at 180° C. or lower temperatures, thereby forming desired 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid.
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Synthesis routes and methods II

Procedure details

6.04 g (0.02 mol) of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide and 17.65 g of sulfuric acid, consisting of 12.43 g of 96.3% sulfuric acid (containing 0.0256 mol of water) and 5.22 g of 26% fuming sulfuric acid (containing 0.017 mol of SO3), were charged into a reactor, and a hydrolysis of 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide was performed at 180° C. for 6 hr under atmospheric pressure. The amount of water which was present prior to the reaction was 0.0086 mol because the SO3 in fuming sulfuric acid and the water in sulfuric acid were converted to sulfuric acid according to the formula (IV). After the completion of the reaction, precipitated crystals were collected by filtration, washed with water, and dried. As a result, 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid was obtained.
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Synthesis routes and methods III

Procedure details

In the hydrolysis of 2,3,5,6-tetrachloro-1, 4-benzenedicarboxamide, as is apparent from Examples 4 and 5, the maximum reduction of the amount of water in sulfuric acid resulted in efficiently forming desired 2,3,5,6-tetrachloro-1,4-benzenedicarboxylic acid by heating 2,3,5,6-tetrachloro-1,4-benzenedicarboxamide at 180 or 130° C. for 7 or 27 hr.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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